methyl 2-chloro-5-({[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)benzoate
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Overview
Description
Methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a chlorinated benzoate moiety and a fused heterocyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzoate core: This step involves the chlorination of methyl benzoate to introduce the chlorine atom at the 2-position.
Construction of the heterocyclic system: This involves the cyclization of appropriate precursors to form the 1,5-methanopyrido[1,2-a][1,5]diazocin ring system.
Coupling reactions: The final step involves coupling the chlorinated benzoate with the heterocyclic system through a carbonothioyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate can undergo various types of chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are commonly used.
Reduction reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can yield sulfoxides, sulfones, thiols, or thioethers.
Scientific Research Applications
Methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-oxoacetate
- Methyl 2-chloro-3-oxopentanoate
- Methyl 2-chloro-4-oxobutanoate
Uniqueness
Methyl 2-chloro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonothioyl]amino}benzoate is unique due to its complex fused heterocyclic system and the presence of a carbonothioyl linkage. This structural complexity imparts specific chemical properties and reactivity patterns that distinguish it from simpler analogs.
Properties
Molecular Formula |
C20H20ClN3O3S |
---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-19(26)15-8-14(5-6-16(15)21)22-20(28)23-9-12-7-13(11-23)17-3-2-4-18(25)24(17)10-12/h2-6,8,12-13H,7,9-11H2,1H3,(H,22,28)/t12-,13+/m0/s1 |
InChI Key |
DPFBLCUYQQWZOC-QWHCGFSZSA-N |
Isomeric SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)N2C[C@@H]3C[C@H](C2)C4=CC=CC(=O)N4C3)Cl |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=S)N2CC3CC(C2)C4=CC=CC(=O)N4C3)Cl |
Origin of Product |
United States |
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